4-(4-Methoxyphenyl)-8-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-1-benzopyran-2-one
Overview
Description
4-(4-Methoxyphenyl)-8-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-1-benzopyran-2-one is a complex organic compound with a unique structure that includes a benzopyran core
Preparation Methods
The synthesis of 4-(4-Methoxyphenyl)-8-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-1-benzopyran-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 2-hydroxyacetophenone to form a chalcone intermediate. This intermediate then undergoes cyclization and further functionalization to yield the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol
Scientific Research Applications
4-(4-Methoxyphenyl)-8-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-1-benzopyran-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, particularly in targeting specific pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific optical or electronic properties
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-8-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-1-benzopyran-2-one involves its interaction with molecular targets such as enzymes and receptors. It may inhibit specific enzymes involved in cancer cell metabolism or bind to receptors that regulate cell growth and apoptosis. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other benzopyran derivatives and chalcones. Compared to these compounds, 4-(4-Methoxyphenyl)-8-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-1-benzopyran-2-one is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Some similar compounds are:
- 4-Methoxyphenyl 4-[(6-acryloyloxy)hexyl]oxybenzoate
- 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline .
Properties
IUPAC Name |
4-(4-methoxyphenyl)-8-methyl-7-(1-oxo-1-phenylpropan-2-yl)oxychromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O5/c1-16-23(30-17(2)25(28)19-7-5-4-6-8-19)14-13-21-22(15-24(27)31-26(16)21)18-9-11-20(29-3)12-10-18/h4-15,17H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAJOXMSIGLLLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OC(C)C(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387736 | |
Record name | 4-(4-Methoxyphenyl)-8-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6629-84-1 | |
Record name | 4-(4-Methoxyphenyl)-8-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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